Ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate
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Overview
Description
Ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate is an ester compound characterized by its unique structure, which includes a chromenyl group. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate typically involves esterification reactions. One common method is the reaction of 4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and efficiency. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure product purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction reactions can convert the ester group to an alcohol group using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoic acid and ethanol.
Reduction: Corresponding alcohol derivative.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying ester reactions.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing active metabolites that interact with enzymes and receptors. The chromenyl group may contribute to its biological activity by interacting with cellular pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Ethyl benzoate: Used in fragrances and as a solvent.
Uniqueness
Ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate is unique due to its chromenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-5-21-17(19)9-8-15-12(4)14-7-6-13(22-11(2)3)10-16(14)23-18(15)20/h6-7,10-11H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCRWPLMWTVFOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OC(C)C)OC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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